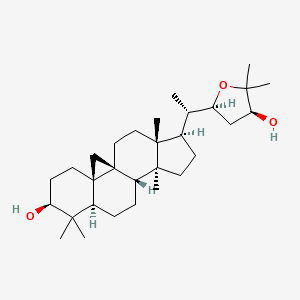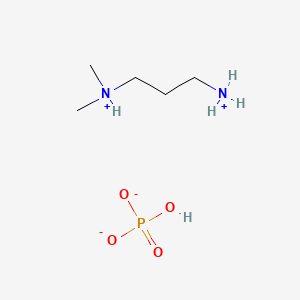
5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The compound is often used as a dye and in analytical chemistry due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 1-naphthylamine to produce 7-sulpho-1-naphthylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with salicylic acid under alkaline conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from quinones to carboxylic acids.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
科学的研究の応用
5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized as a dye in textiles and as a colorant in various products.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in staining techniques, the compound binds to specific cellular components, allowing for visualization under a microscope. In pH indicators, the azo group undergoes protonation or deprotonation, leading to a color change.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
Uniqueness
5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt is unique due to its specific structural features, such as the sulpho group and the salicylic acid moiety. These features confer distinct chemical properties, making it suitable for specialized applications that other azo compounds may not fulfill.
特性
CAS番号 |
94109-82-7 |
|---|---|
分子式 |
C17H10N2Na2O6S |
分子量 |
416.3 g/mol |
IUPAC名 |
disodium;8-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-16-7-5-11(8-14(16)17(21)22)18-19-15-3-1-2-10-4-6-12(9-13(10)15)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
IPRXLQLOQVXIMZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)


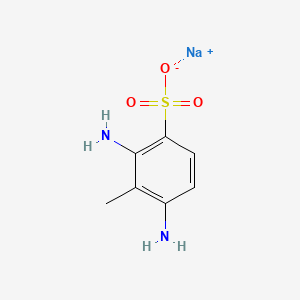
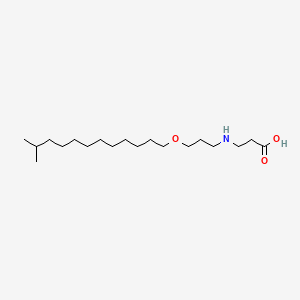

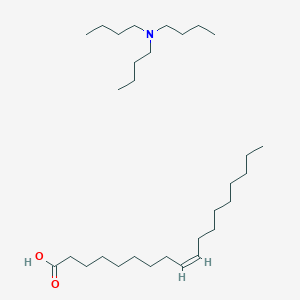

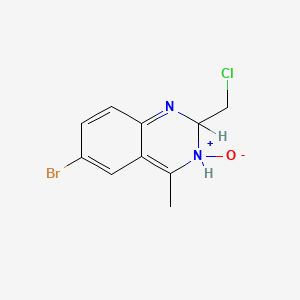
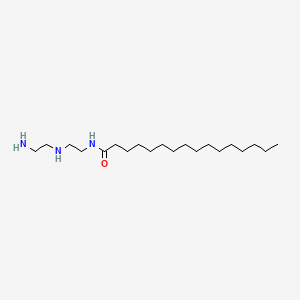
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)

